![molecular formula C13H8ClN3O B2759627 2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 861212-07-9](/img/structure/B2759627.png)
2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine
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Description
2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine, also known as CPOP, is a heterocyclic compound derived from pyridine. It is a colorless solid that is insoluble in water and has a melting point of 110-112°C. CPOP is a useful synthetic intermediate for the preparation of various pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of several drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents.
Scientific Research Applications
Anti-Infective Agents
2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine: has been investigated as an anti-infective agent. Researchers have synthesized various substituted 1,2,4-oxadiazoles with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds hold promise in combating infectious diseases caused by microorganisms such as bacteria, viruses, and parasites.
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers have explored its efficacy against Gram-positive bacteria, including Staphylococcus aureus (ATCC No. 25923) . Further studies are needed to elucidate its mechanism of action and optimize its antibacterial potential.
Anticancer Potential
While not directly mentioned for this specific compound, related 1,2,4-oxadiazoles have demonstrated anticancer activity. For instance, certain derivatives exhibited promising effects against cancer cell lines such as MCF-7 and HeLa . Further exploration of its potential in oncology is warranted.
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-7-6-10(8-15-11)13-17-16-12(18-13)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJVBMCJJVXUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324637 |
Source
|
Record name | 2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665892 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
861212-07-9 |
Source
|
Record name | 2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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